
6-(2,4-Dichlorophenyl)pyridin-3-amine
Descripción general
Descripción
“6-(2,4-Dichlorophenyl)pyridin-3-amine” is a chemical compound with the CAS number 1357165-68-4 . It has a molecular weight of 239.10 and a molecular formula of C11H8Cl2N2 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-(2,4-Dichlorophenyl)pyridin-3-amine” consists of a pyridine ring attached to a dichlorophenyl group . The InChI code for this compound is 1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Dichlorophenyl)pyridin-3-amine” include a molecular weight of 239.10 and a molecular formula of C11H8Cl2N2 . The compound is stored at room temperature . Unfortunately, the sources do not provide information on its boiling point, melting point, or density .Aplicaciones Científicas De Investigación
Chemistry and Properties of Complex Compounds
A comprehensive review on the chemistry and properties of compounds containing pyridine-2,6-diylbis structures highlights the versatile applications of such molecules. These compounds are crucial in forming complex compounds with significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This underscores the importance of exploring unknown analogues and derivatives for potential scientific applications (Boča, Jameson, & Linert, 2011).
Advanced Synthetic Pathways
Research on the pyranopyrimidine core, which is closely related to pyridin-3-amine structures, reveals its broad applicability in medicinal and pharmaceutical industries. The synthesis of these scaffolds through diversified hybrid catalysts emphasizes the role of such compounds in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Environmental and Biodegradation Aspects
The environmental impact and biodegradation of organochlorine compounds, including derivatives similar to 2,4-dichlorophenyl, have been assessed. These studies underscore the moderate to considerable toxicity these compounds may exert on aquatic life and their potential persistence in the environment under certain conditions (Krijgsheld & Gen, 1986).
Medicinal and Pharmaceutical Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, akin to pyridin-3-amine compounds, demonstrate their critical role in medicinal applications. These derivatives have been involved in metal complexes formation, catalysts design, and have shown significant biological importance, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Analytical and Sensing Applications
Pyridine derivatives have been identified as crucial in developing chemosensors for various ions and neutral species. Their significant role in analytical chemistry for detecting different species in environmental, agricultural, and biological samples highlights the broad utility of compounds like "6-(2,4-Dichlorophenyl)pyridin-3-amine" in sensing applications (Abu-Taweel et al., 2022).
Safety And Hazards
The safety information for “6-(2,4-Dichlorophenyl)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “6-(2,4-Dichlorophenyl)pyridin-3-amine” are not mentioned in the sources, there is a general interest in the development of heterocyclic compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . This suggests that “6-(2,4-Dichlorophenyl)pyridin-3-amine” and similar compounds may have potential applications in drug discovery.
Propiedades
IUPAC Name |
6-(2,4-dichlorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOBVDOLHBOFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





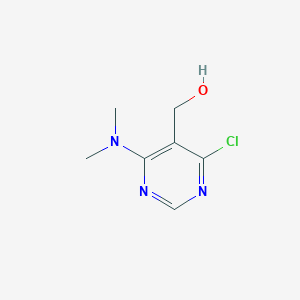
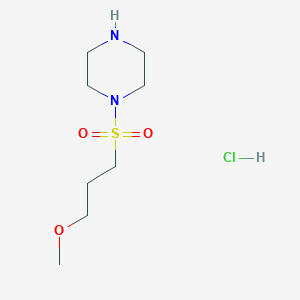
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)

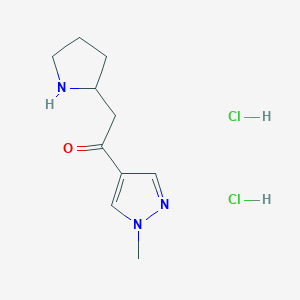
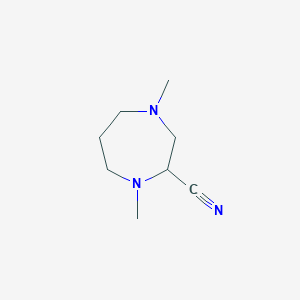


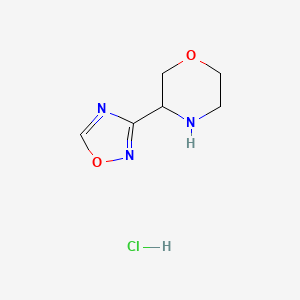

![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
